N-Butyl-N-(heptan-2-YL)aniline
Description
N-Butyl-N-(heptan-2-yl)aniline is a tertiary amine derivative of aniline, characterized by two alkyl substituents on the nitrogen atom: a linear n-butyl group and a branched heptan-2-yl chain.
Properties
CAS No. |
157363-54-7 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-butyl-N-heptan-2-ylaniline |
InChI |
InChI=1S/C17H29N/c1-4-6-9-12-16(3)18(15-7-5-2)17-13-10-8-11-14-17/h8,10-11,13-14,16H,4-7,9,12,15H2,1-3H3 |
InChI Key |
PHVYYKBZCNGPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)N(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
N-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)aniline (C₁₃)
- Structure : Features a bicyclic terpene-derived substituent, introducing significant steric bulk and rigidity.
N-(3,7-Dimethyloct-6-en-1-yl)aniline (C₁₄)
- Structure : Contains an unsaturated branched alkyl chain (dimethyloctenyl group).
- Impact : The double bond introduces electronic effects (e.g., conjugation) absent in the saturated heptan-2-yl group, altering resonance stabilization and susceptibility to oxidation .
2-(tert-Butyl)-N-(hexan-2-yl)aniline (15)
- Structure : Combines a tert-butyl group on the aromatic ring with a hexan-2-yl chain on nitrogen.
- Impact : The electron-donating tert-butyl group increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to the target compound’s unsubstituted aniline core .
N-Butyl-N-(4,4,4-trifluorobutyl)aniline (2ar)
Spectroscopic and Physical Properties
NMR Shifts (δH and δC)
- C₁₃ : Aromatic protons resonate at δ 6.8–7.2 ppm, while bicyclic CH₂ groups appear at δ 1.2–2.1 ppm.
- C₁₄ : The allylic protons of the dimethyloctenyl chain show upfield shifts (δ 1.6–2.0 ppm) due to conjugation .
- Compound 13 : tert-butyl protons appear as a singlet at δ 1.35 ppm, with aromatic signals shifted downfield (δ 7.3–7.5 ppm) due to electron donation .
Melting Points and Solubility
- Bicyclic derivatives (e.g., C₁₃) are solids at room temperature, whereas linear or branched analogs (e.g., C₁₄, compound 13) are often oils, indicating higher solubility in nonpolar solvents .
Reactivity and Functional Group Tolerance
- Nitroso Derivatives (): Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) exhibit enhanced electrophilic reactivity at the nitroso group, a feature absent in the target compound. The presence of electron-withdrawing groups (e.g., Cl, NO) further modulates this behavior .
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